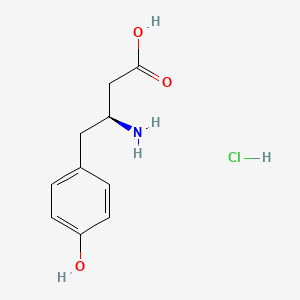
3,5-Dimethyl-4-isoxazolyl isothiocyanate
Descripción general
Descripción
3,5-Dimethyl-4-isoxazolyl isothiocyanate is a chemical compound characterized by the presence of an isoxazole ring substituted with dimethyl groups at positions 3 and 5, and an isothiocyanate group at position 4.
Métodos De Preparación
The synthesis of 3,5-Dimethyl-4-isoxazolyl isothiocyanate typically involves the reaction of 3,5-dimethyl-4-isoxazolylamine with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:
3,5-Dimethyl-4-isoxazolylamine+Thiophosgene→3,5-Dimethyl-4-isoxazolyl isothiocyanate+HCl
Industrial production methods may involve the use of alternative reagents and catalysts to optimize yield and purity. For instance, the use of metal-free synthetic routes has been explored to minimize environmental impact and reduce costs .
Análisis De Reacciones Químicas
3,5-Dimethyl-4-isoxazolyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Addition Reactions: The compound can participate in cycloaddition reactions, forming heterocyclic compounds with potential biological activity.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, isoxazole derivatives generally exhibit reactivity towards oxidizing and reducing agents under appropriate conditions.
Common reagents used in these reactions include amines, alcohols, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents employed.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds with diverse functionalities.
Biology: The compound’s reactivity with biological nucleophiles makes it a useful tool for labeling and modifying biomolecules.
Mecanismo De Acción
The mechanism by which 3,5-Dimethyl-4-isoxazolyl isothiocyanate exerts its effects involves the interaction of the isothiocyanate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target’s structure and function. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or protein labeling .
Comparación Con Compuestos Similares
3,5-Dimethyl-4-isoxazolyl isothiocyanate can be compared with other isoxazole derivatives and isothiocyanate-containing compounds. Similar compounds include:
3,5-Dimethyl-4-isoxazolylamine: The precursor to the isothiocyanate derivative.
4-Isothiocyanato-1,2-oxazole: Another isothiocyanate derivative with a different substitution pattern.
Isoxazole: The parent compound, which lacks the dimethyl and isothiocyanate groups.
Propiedades
IUPAC Name |
4-isothiocyanato-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c1-4-6(7-3-10)5(2)9-8-4/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJISXGKUSXQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379847 | |
| Record name | 3,5-DIMETHYL-4-ISOXAZOLYL ISOTHIOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321309-27-7 | |
| Record name | 3,5-DIMETHYL-4-ISOXAZOLYL ISOTHIOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1586388.png)
![(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid](/img/structure/B1586389.png)








